tert-Butyl 4-hydroxybut-2-en-1-yl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-hydroxybut-2-en-1-yl carbonate is an organic compound with the molecular formula C9H17NO3. It is a derivative of butenolide and is often used in organic synthesis and various chemical reactions. The compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 4-hydroxybut-2-en-1-yl carbonate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with 4-hydroxybut-2-en-1-ol in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent decomposition of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-hydroxybut-2-en-1-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .
Scientific Research Applications
tert-Butyl 4-hydroxybut-2-en-1-yl carbonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-hydroxybut-2-en-1-yl carbonate involves its reactivity with various nucleophiles and electrophiles. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products. Molecular targets and pathways involved in its reactions include enzyme-catalyzed processes and chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (1-hydroxypent-4-en-2-yl)carbamate
- tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate
Uniqueness
tert-Butyl 4-hydroxybut-2-en-1-yl carbonate is unique due to its specific reactivity and stability.
Properties
CAS No. |
652150-15-7 |
---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
tert-butyl 4-hydroxybut-2-enyl carbonate |
InChI |
InChI=1S/C9H16O4/c1-9(2,3)13-8(11)12-7-5-4-6-10/h4-5,10H,6-7H2,1-3H3 |
InChI Key |
UXBVOTFGACBRBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.